molecular formula C7H3ClF4O3S B1405453 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride CAS No. 954388-19-3

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride

Cat. No.: B1405453
CAS No.: 954388-19-3
M. Wt: 278.61 g/mol
InChI Key: JKDDGYKIHHWEBS-UHFFFAOYSA-N
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Description

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is an organic compound with the molecular formula C7H3ClF4O3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with a fluoro group at the 2-position and a trifluoromethoxy group at the 4-position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Biochemical Analysis

Biochemical Properties

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride plays a significant role in biochemical reactions, primarily as a sulfonylating agent. It interacts with various enzymes and proteins, facilitating the introduction of the sulfonyl group into organic molecules. This compound is known to react with nucleophilic amino acid residues in proteins, such as lysine and serine, forming stable sulfonamide bonds. These interactions are crucial in modifying the activity and function of enzymes, making this compound a valuable tool in enzyme inhibition studies .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways by modifying key signaling proteins through sulfonylation. This modification can alter the phosphorylation status of proteins, thereby impacting signal transduction pathways. Additionally, this compound can affect gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It binds to the active sites of enzymes, inhibiting their activity by forming stable sulfonamide bonds with nucleophilic residues. This inhibition can be reversible or irreversible, depending on the specific enzyme and the conditions of the reaction. The compound also influences gene expression by modifying transcription factors, which can lead to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard storage conditions but can degrade over extended periods or under harsh conditions. Studies have shown that its sulfonylating activity can persist for several hours in vitro, but prolonged exposure may lead to degradation and reduced efficacy. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative effects with repeated exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, toxic effects such as cellular damage and organ dysfunction have been reported. These adverse effects are likely due to the extensive modification of essential proteins and enzymes, leading to disrupted cellular processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes involved in detoxification processes, such as glutathione S-transferases, which facilitate the conjugation of the sulfonyl group to glutathione. This conjugation is crucial for the detoxification and elimination of the compound from the body. Additionally, the compound can influence metabolic flux by modifying key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its uptake and localization within cells. The compound tends to accumulate in cellular compartments where its target proteins and enzymes are localized, ensuring efficient modification of these biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and nucleus, where it can modify cytoplasmic and nuclear proteins. The compound may also be directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals or post-translational modifications. These localizations are critical for its activity and function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride typically involves the reaction of 2-fluoro-4-(trifluoromethoxy)benzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The reaction can be represented as follows:

C7H3ClF4O3S+SOCl2C7H3ClF4O2SCl+SO2+HCl\text{C}_7\text{H}_3\text{ClF}_4\text{O}_3\text{S} + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_3\text{ClF}_4\text{O}_2\text{SCl} + \text{SO}_2 + \text{HCl} C7​H3​ClF4​O3​S+SOCl2​→C7​H3​ClF4​O2​SCl+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent flow rates are crucial for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

    Oxidation: Oxidative reactions can convert the sulfonyl chloride to sulfonic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols or thiols.

    Sulfonyl Fluorides: Formed by reduction reactions.

Scientific Research Applications

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride has several applications in scientific research:

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs and diagnostic agents.

    Industry: Applied in the production of specialty chemicals, polymers, and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 2-position.

    4-(Trifluoromethoxy)benzenesulfonyl chloride: Similar structure but lacks the fluoro group at the 2-position.

    2-Fluorobenzenesulfonyl chloride: Similar structure but lacks the trifluoromethoxy group at the 4-position.

Uniqueness

2-Fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride is unique due to the presence of both the fluoro and trifluoromethoxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-fluoro-4-(trifluoromethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-2-1-4(3-5(6)9)15-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDDGYKIHHWEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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